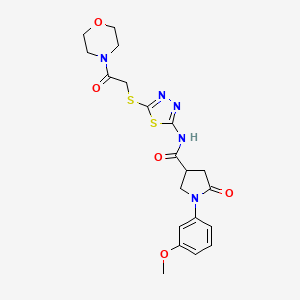

1-(3-methoxyphenyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O5S2/c1-29-15-4-2-3-14(10-15)25-11-13(9-16(25)26)18(28)21-19-22-23-20(32-19)31-12-17(27)24-5-7-30-8-6-24/h2-4,10,13H,5-9,11-12H2,1H3,(H,21,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJACPPNAGWBJKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit notable anticancer properties. The presence of the morpholino group in the structure enhances the compound's ability to inhibit tumor growth by interfering with cellular proliferation pathways. For example, compounds structurally similar to this one have shown effectiveness against various cancer cell lines, including breast and lung cancer .

Case Study:

A study demonstrated that a related thiadiazole derivative significantly reduced tumor volume in xenograft models by inducing apoptosis in cancer cells. This suggests that modifications to the thiadiazole structure can yield potent anticancer agents.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies indicate that thiadiazole derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The electron-donating methoxy group enhances its interaction with bacterial targets, potentially disrupting their cell wall synthesis .

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Pharmacological Insights

The pharmacological profile of 1-(3-methoxyphenyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide suggests potential applications in treating inflammatory diseases due to its anti-inflammatory properties observed in vitro. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for further development in therapeutic settings .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiadiazole ring have been shown to affect potency and selectivity towards different biological targets. For instance, introducing halogen atoms at specific positions has been linked to enhanced antimicrobial activity .

Comparison with Similar Compounds

Structural Insights :

- Phenyl Ring Substitution : The 3-methoxy group in the target compound may confer moderate electron-donating effects compared to the 4-fluoro substituent in analogs . This could alter electronic distribution, impacting interactions with hydrophobic pockets or hydrogen-bonding residues.

- Thiadiazol Modifications: The (2-morpholino-2-oxoethyl)thio group distinguishes the target compound by introducing a polar morpholine ring, which enhances water solubility and may reduce off-target interactions compared to lipophilic groups like isopropyl or cyclohexyl .

Electronic and Reactivity Profiles

emphasizes that "isoelectronic" compounds require similar structural geometry to exhibit analogous reactivity. While the target compound shares a pyrrolidinone-thiadiazol backbone with its analogs, the morpholino substituent introduces distinct electronic effects:

- The thioether linkage in the target compound may confer redox activity or susceptibility to metabolic oxidation, unlike the more stable alkyl or aryl groups in analogs .

Research Findings and Limitations

- Activity Trends: Fluorophenyl-substituted pyrrolidinones (e.g., ) often exhibit kinase inhibitory or antimicrobial activity. The morpholino group in the target compound may shift selectivity toward phosphatases or GPCRs.

Limitations : The absence of experimental data for the target compound necessitates caution in predicting its properties. Further studies on synthesis, crystallography, and bioactivity are critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.